An In-depth Technical Guide to TAS-F Reagent
An In-depth Technical Guide to TAS-F Reagent
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as TAS-F reagent, is a significant chemical compound in the field of organic synthesis. Its primary role is to serve as an anhydrous and highly reactive source of fluoride (B91410) ions. This guide provides a comprehensive overview of its core properties, synthesis, mechanism of action, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and Properties
TAS-F is an ionic compound with the structural formula [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] The cation is a tris(dimethylamino)sulfonium ion, which is notably non-electrophilic due to the electron-donating nature of its three dimethylamino substituents.[1][2] The anion, difluorotrimethylsilicate, is a trigonal bipyramidal structure where the fluoride ions are masked in an adduct with the weak Lewis acid, trimethylsilylfluoride.[1] This unique structure is crucial for its function as an anhydrous fluoride source, as "naked" fluoride ions are extraordinarily basic and difficult to handle in a strictly water-free environment.[1][2]
Table 1: Physicochemical Properties of TAS-F Reagent
| Property | Value | References |
| IUPAC Name | 2-(Dimethylamino)-1,1,3,3-tetramethyldiazathian-2-ium difluorotri(methyl)silanuide | [1] |
| CAS Number | 59218-87-0 | [1][2][3] |
| Molecular Formula | C₉H₂₇F₂N₃SSi | [1][2] |
| Molar Mass | 275.48 g/mol | [1][2] |
| Appearance | Colorless solid, fine crystals, or white to off-white powder | [1][2][3][4] |
| Melting Point | 98–101 °C | [1][2][3][4] |
| Solubility | Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF. Reacts with protic solvents. | [3] |
| Sensitivity | Moisture sensitive; reacts rapidly with water. | [3] |
Structural Details:
-
Cation ([((CH₃)₂N)₃S]⁺): The S-N bond distances are 1.612 pm and 1.675 pm, with N-S-N bond angles of 99.6°.[1]
-
Anion ([F₂Si(CH₃)₃]⁻): It features a trigonal bipyramidal geometry with the two fluorine atoms in trans positions. The Si-F bond distance is 176 pm, and the Si-C bond distance is 188 pm.[1]
Synthesis of TAS-F Reagent
The TAS-F reagent is prepared from the reaction of sulfur tetrafluoride (SF₄) with (dimethylamino)trimethylsilane ((CH₃)₂NSi(CH₃)₃).[1][2][3] The reaction is typically conducted in diethyl ether, from which the product precipitates as a colorless salt.[1][2]
General Reaction Scheme: 3 (CH₃)₂NSi(CH₃)₃ + SF₄ → 2 (CH₃)₃SiF + [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻[1][2]
Experimental Protocol: Synthesis of TAS-F Reagent
The following protocol is a generalized procedure based on established methods.[3][4]
-
Apparatus Setup: Assemble a reaction vessel equipped with a dropping funnel, a condenser, and a nitrogen inlet, ensuring all glassware is rigorously dried. The system should be maintained under a dry nitrogen atmosphere throughout the reaction.
-
Reaction: Cool the reaction vessel containing (dimethylamino)trimethylsilane in diethyl ether to -70°C.
-
Addition of SF₄: Slowly add sulfur tetrafluoride to the cooled solution with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 3 days) to ensure complete precipitation of the product.[4]
-
Isolation: Collect the resulting fine crystals by filtration in a nitrogen pressure filter.
-
Purification: Wash the collected solid with dry diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified TAS-F reagent under a stream of dry nitrogen. The typical yield is between 71–78%.[4]
Note: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
Mechanism of Action: Anhydrous Fluoride Delivery
The efficacy of TAS-F lies in its ability to deliver a highly reactive, "naked" fluoride ion in anhydrous conditions. The difluorotrimethylsilicate anion ([F₂Si(CH₃)₃]⁻) is in equilibrium with trimethylsilyl (B98337) fluoride (Me₃SiF) and a fluoride ion (F⁻). This equilibrium provides a source of soluble fluoride with high anionic reactivity.[4]
Applications in Organic Synthesis
TAS-F is a versatile reagent with a wide range of applications, primarily centered on its role as a fluoride source.
1. Cleavage of Silyl (B83357) Protecting Groups: One of the most common uses of TAS-F is the deprotection of silyl ethers.[1][4][5] It serves as a mild and efficient alternative to other fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF), especially when anhydrous conditions are critical.[4]
2. Nucleophilic Fluorination: TAS-F is highly effective for synthesizing organofluorine compounds via nucleophilic substitution.[3][5] It can displace leaving groups, such as triflates, from carbohydrates to produce deoxyfluoro sugars stereospecifically.[6] This reaction is often rapid, making it suitable for the synthesis of ¹⁸F-labeled radiopharmaceuticals.
3. Generation of Other Reactive Anions: The tris(dialkylamino)sulfonium cation can stabilize other highly nucleophilic anions. TAS-F has been used to generate enolates, phenoxides, cyanides, and azides, expanding its utility beyond simple fluorination.[4]
4. Palladium-Catalyzed Cross-Coupling Reactions: In the presence of a palladium catalyst, TAS-F can act as an activator for organosilicon compounds, such as vinylsilanes, in cross-coupling reactions with organic halides.[3][7]
Table 2: Summary of Key Applications and Reactions
| Application | Substrate Type | Product Type | Key Features | References |
| Desilylation | Silyl Ethers (e.g., R-O-SiR'₃) | Alcohols (R-OH) | Mild, anhydrous conditions | [1][4][5] |
| Nucleophilic Fluorination | Sulfonates (e.g., R-OTf) | Alkyl Fluorides (R-F) | High reactivity, stereospecific inversion | [3][6] |
| Anion Generation | Ketones, Phenols | Enolates, Phenoxides | Creates highly reactive nucleophiles | [4] |
| Cross-Coupling | Vinylsilanes, Aryl Halides | Substituted Alkenes | Activator for organosilicon compounds | [3][7] |
| Other Reactions | Aldehydes, Ketones | Cyanomethylated products | Promoter for hydrosilylation and cyanomethylation | [3] |
Experimental Workflow: Cleavage of a Silyl Ether
The following diagram illustrates a typical workflow for a desilylation reaction using TAS-F.
Safety and Handling
TAS-F is classified as a corrosive and moisture-sensitive compound.[3] It reacts rapidly with water and other protic solvents.[3] Therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
